molecular formula C14H23N3O4 B1522210 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne CAS No. 312760-07-9

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne

Cat. No.: B1522210
CAS No.: 312760-07-9
M. Wt: 297.35 g/mol
InChI Key: KAWJOFVUDUOOPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne typically involves the reaction of propargylamine with a guanidine derivative protected by Boc groups. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne involves its interaction with molecular targets through its guanidino and alkyne groups. The guanidino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propane
  • 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyne
  • 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]pentane

Uniqueness

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne is unique due to its combination of a guanidino group and an alkyne group, which provides versatility in chemical reactions and potential biological activities. The presence of Boc protecting groups also enhances its stability and ease of handling in synthetic procedures .

Properties

IUPAC Name

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-prop-2-ynylcarbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-8-9-15-10(16-11(18)20-13(2,3)4)17-12(19)21-14(5,6)7/h1H,9H2,2-7H3,(H2,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWJOFVUDUOOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCC#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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